![molecular formula C14H24N6O6S B1450611 Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid CAS No. 30263-43-5](/img/structure/B1450611.png)
Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid
Overview
Description
Molecular Structure Analysis
The molecular structure of Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is represented by the molecular formula C14H24N6O6S . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Antiproliferative Effects in Cancer Research Research has investigated the antiproliferative effects of furan-containing sulfur flavors, including compounds similar to Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid, on human leukemia Jurkat cells. These compounds showed potential in inducing DNA fragmentation and reducing cell viability, suggesting their applicability in cancer research and treatment. The study by Zhang et al. (2015) in the Food Chemistry journal highlights the significance of furan-containing disulfides in antiproliferative effects, mediated through oxidative stress and caspase-3 activation in cancer cells (Zhang et al., 2015).
Chemical Synthesis and Spectroscopic Analysis Kraicheva et al. (2004) focused on the synthesis of novel 5-methylfuryl-containing Schiff bases and related bis(aminophosphonates). Their research, published in Phosphorus, Sulfur, and Silicon and the Related Elements, involves compounds structurally related to this compound. These compounds were characterized using elemental analysis, TLC, IR, and NMR spectroscopy, providing valuable insights into their structural and dynamic features, which are crucial for various scientific applications (Kraicheva et al., 2004).
Catalysis in Organic Synthesis The study by Muthyala et al. (2011) in the Chinese Journal of Chemistry discusses a one-pot synthesis method involving compounds like this compound. This method, catalyzed by copper(II) triflate under solvent-free conditions, demonstrates the potential of such compounds in facilitating efficient and eco-friendly organic synthesis processes (Muthyala et al., 2011).
Stability Studies in Food Chemistry Guth et al. (1995) conducted model reactions on the stability of disulfides in heated foods, including compounds similar to this compound. This research, published in the Journal of Agricultural and Food Chemistry, provides insights into the thermal stability and degradation processes of such compounds, which are vital for understanding their behavior in various food products (Guth et al., 1995).
Mechanism of Action
The mechanism of action of Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid is not specified in the available resources. Its applications in various fields suggest that it may have multiple mechanisms of action depending on the context.
Safety and Hazards
properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11N3O.H2O4S/c2*1-5-2-3-6(11-5)4-10-7(8)9;1-5(2,3)4/h2*2-3H,4H2,1H3,(H4,8,9,10);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIWZFQYFVTWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=C(N)N.CC1=CC=C(O1)CN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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